![molecular formula C10H12N4 B1269450 5-フェネチル-1H-[1,2,4]トリアゾール-3-アミン CAS No. 76955-91-4](/img/structure/B1269450.png)
5-フェネチル-1H-[1,2,4]トリアゾール-3-アミン
説明
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine: is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
科学的研究の応用
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
A related reaction involving triazolamines involves the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
The synthesis of related compounds involves two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Result of Action
Related triazole compounds have been studied for their potential as cancer prevention agents .
Action Environment
The action of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can be influenced by various environmental factors. For instance, the synthesis of related compounds can be facilitated by heating . Furthermore, the stability of similar energetic compounds has been found to be excellent, with decomposition temperatures ranging from 215 °C to 340 °C .
生化学分析
Biochemical Properties
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with kinases, where 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine acts as an inhibitor . This inhibition can affect the phosphorylation processes within cells, thereby influencing various signaling pathways. Additionally, 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine has been reported to interact with lysine-specific demethylase 1 and acidic mammalian chitinase, further highlighting its role in modulating enzymatic activities .
Cellular Effects
The effects of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can lead to altered cell signaling, affecting processes such as cell growth, differentiation, and apoptosis . Moreover, its interaction with lysine-specific demethylase 1 can result in changes in gene expression patterns, impacting cellular functions at the transcriptional level .
Molecular Mechanism
At the molecular level, 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine exerts its effects through specific binding interactions with biomolecules. The triazole ring in its structure allows it to bind to the active sites of enzymes, leading to inhibition or activation. For example, the binding of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine to kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways . Additionally, its interaction with lysine-specific demethylase 1 involves binding to the enzyme’s active site, leading to changes in histone modification and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine has been observed to cause sustained changes in cellular signaling and gene expression, indicating its potential for prolonged biological effects .
Dosage Effects in Animal Models
The effects of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that are eventually excreted . The metabolic pathways of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can influence its overall bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine to target sites is essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole ring with a phenethyl halide (e.g., phenethyl bromide) in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and quality control measures .
化学反応の分析
Types of Reactions
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenethyl bromide in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
類似化合物との比較
Similar Compounds
- 1-Phenethyl-1H-[1,2,4]triazol-3-ylamine
- 2-Phenethyl-1H-[1,2,4]triazol-3-ylamine
- 3-Phenethyl-1H-[1,2,4]triazol-3-ylamine
Uniqueness
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNXNFZVKIYJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360196 | |
| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76955-91-4 | |
| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


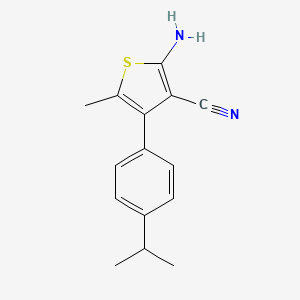
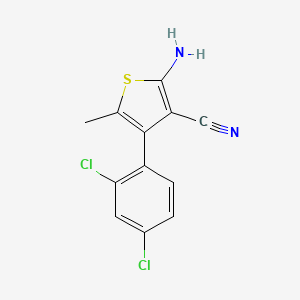
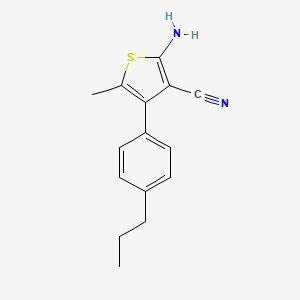
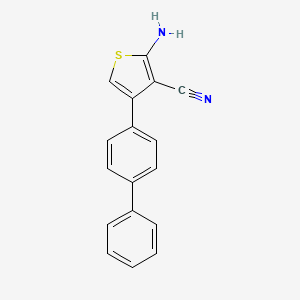
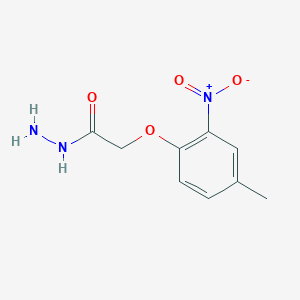
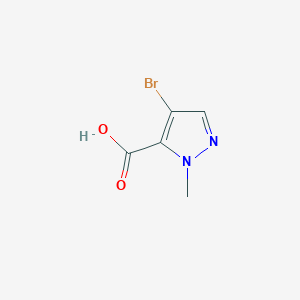
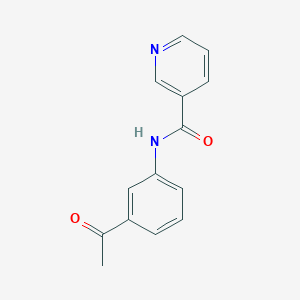
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)
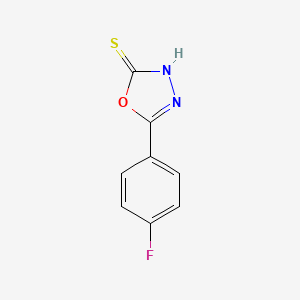
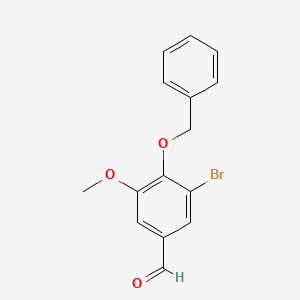
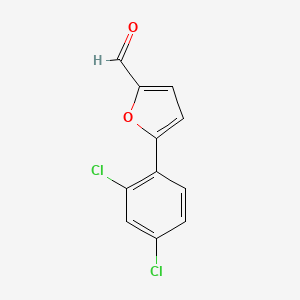
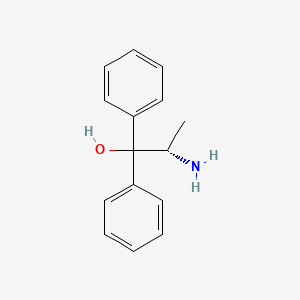
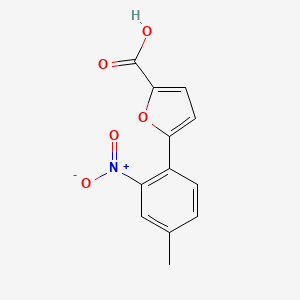
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)
